1-(3-Chloroquinoxalin-2-yl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of approximately 291.73 g/mol. This compound belongs to the class of organic compounds known as quinoxalines and derivatives, specifically characterized by the presence of a quinoxaline moiety fused with a piperidine structure, which is further substituted with a carboxylic acid group. The compound is identified by its CAS number 939986-88-6 and PubChem CID 45786618 .
The compound can be classified under various chemical categories, including:
The synthesis of 1-(3-Chloroquinoxalin-2-yl)piperidine-4-carboxylic acid typically involves multiple steps starting from readily available precursors. While specific synthetic routes may vary, a general approach includes:
Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .
The molecular structure of 1-(3-Chloroquinoxalin-2-yl)piperidine-4-carboxylic acid can be represented in several formats:
OC(=O)N1CCC(CC2=CN=C3C=CC=CC3=C2)CC1
QUAGUFNCKDDJFZ-UHFFFAOYSA-N
1-(3-Chloroquinoxalin-2-yl)piperidine-4-carboxylic acid can participate in various chemical reactions typical for compounds containing both heterocycles and carboxylic acids:
These reactions are essential for modifying the compound for specific applications in medicinal chemistry or material science .
Relevant data regarding melting point, boiling point, or specific heat capacity are not extensively documented but are critical for practical applications .
The ongoing research into its properties may lead to novel applications in drug development or materials science .
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.: 16655-63-3
CAS No.: